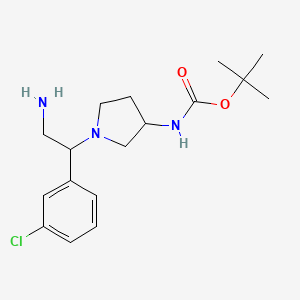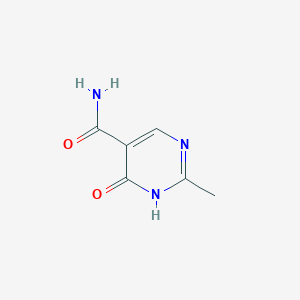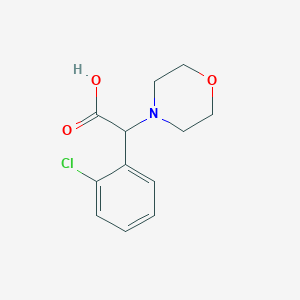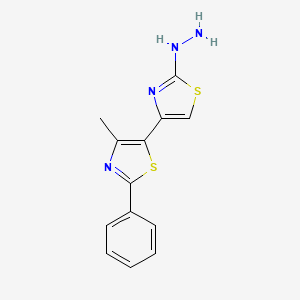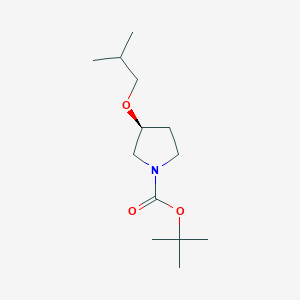
4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Phenyl and Phenoxy Groups: These groups can be introduced through nucleophilic substitution reactions using suitable phenyl and phenoxy halides.
Thiol Group Addition: The thiol group is introduced in the final step, often through thiolation reactions using thiolating agents like thiourea or thiol-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Aplicaciones Científicas De Investigación
4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and thiol group are key functional groups that contribute to its biological activities. The compound may inhibit enzymes, disrupt cellular processes, or interact with DNA/RNA, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3-Dimethylphenyl)-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,3-Dimethylphenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,3-Dimethylphenyl)-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern on the phenyl and triazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H21N3OS |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
4-(2,3-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N3OS/c1-4-15-8-10-16(11-9-15)23-12-18-20-21-19(24)22(18)17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,21,24) |
Clave InChI |
KSGQNFHOJZEIMW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC(=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


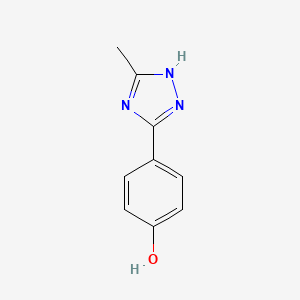
![Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11769255.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)

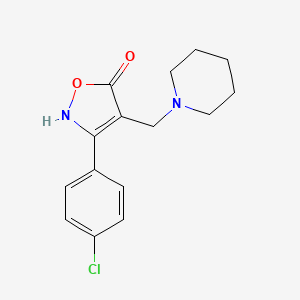
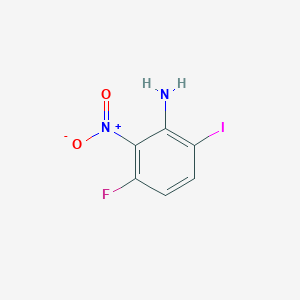
![1,2,3,5-Tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B11769288.png)

![5,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B11769294.png)
